1H-1,2,4-Triazole-3-methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

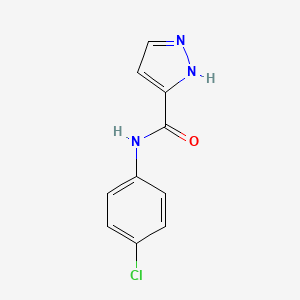

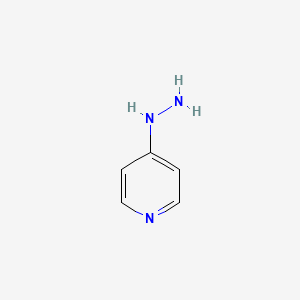

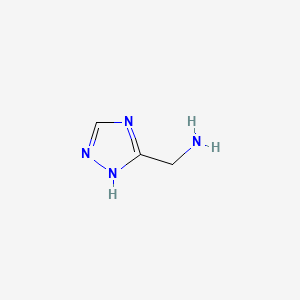

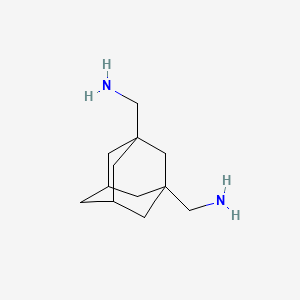

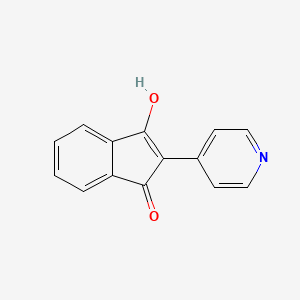

1H-1,2,4-Triazole-3-methanamine is a chemical compound . It is a derivative of triazole, which is a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms .

Synthesis Analysis

The synthesis of 1,2,4-triazole compounds has been a subject of interest in the field of medicinal and pharmaceutical chemistry . Various methods have been developed over the past 20 years, including the use of amide hydrazones and dimethyl or diethyl ester to synthesize 2-aryl-3,5-disubstituted-1,2,4-triazole .Molecular Structure Analysis

The molecular structure of 1H-1,2,4-Triazole-3-methanamine can be obtained from various databases .Chemical Reactions Analysis

1H-1,2,4-Triazole-3-methanamine can participate in various chemical reactions. For instance, it can be used as a reactant in the preparation of peptidomimetics .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-1,2,4-Triazole-3-methanamine include a melting point of 225 °C and a boiling point of 313.2±44.0 °C .科学的研究の応用

Antimicrobial Activity

Compounds containing a triazole structure, such as 1H-1,2,4-Triazole-3-methanamine, exhibit broad biological activities, including antimicrobial activity . They can be used in the development of new drugs to combat various microbial infections .

Anti-inflammatory and Analgesic Activity

Triazole compounds have been found to possess anti-inflammatory and analgesic activities . This makes them potential candidates for the development of new pain relief and anti-inflammatory medications .

Antineoplastic Activity

1H-1,2,4-Triazole-3-methanamine and similar compounds have shown antineoplastic activity, which means they can inhibit the development of tumors . This makes them potential candidates for cancer treatment .

Antimalarial Activity

Triazole compounds have been found to possess antimalarial activity . They could be used in the development of new drugs to combat malaria .

Antiviral Activity

Triazole compounds have shown antiviral activity . They could be used in the development of new antiviral drugs .

Antiproliferative Activity

Triazole compounds have demonstrated antiproliferative activity, which means they can inhibit cell growth . This property could be useful in the development of treatments for conditions characterized by abnormal cell growth .

Use in Suzuki-Miyaura Reactions

3-(Aminomethyl)-1,2,4-triazole is used as an intermediate in Suzuki-Miyaura reactions . These reactions are a type of cross-coupling reaction used in organic chemistry to synthesize complex organic compounds .

Catalyst for Amidation and Esterification of Carboxylic Acids

3-(Aminomethyl)-1,2,4-triazole can act as an effective catalyst for the amidation and esterification of carboxylic acids . This makes it valuable in the synthesis of a wide range of organic compounds .

作用機序

Target of Action

1H-1,2,4-Triazole-3-methanamine, also known as 3-(Aminomethyl)-1,2,4-triazole, is a compound that has been found to interact with various targets in the body. One of the primary targets of this compound is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known that triazole compounds, in general, have the ability to form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . This suggests that 1H-1,2,4-Triazole-3-methanamine may interact with its targets in a similar manner.

Biochemical Pathways

Given its interaction with carbonic anhydrase 2, it is likely that it may influence pathways related to the regulation of ph and the transport of carbon dioxide in the body .

Pharmacokinetics

It is known that the compound’s structure facilitates its interaction with various biological targets, which may influence its bioavailability .

Result of Action

Triazole compounds are known to exhibit a range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . Therefore, it is possible that 1H-1,2,4-Triazole-3-methanamine may have similar effects.

Safety and Hazards

将来の方向性

The future directions of research on 1H-1,2,4-Triazole-3-methanamine and other triazole derivatives could involve the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

Relevant Papers Several papers have been published on the topic of 1H-1,2,4-Triazole-3-methanamine and related compounds .

特性

IUPAC Name |

1H-1,2,4-triazol-5-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c4-1-3-5-2-6-7-3/h2H,1,4H2,(H,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPSDPCROOMBQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80330211 |

Source

|

| Record name | 1H-1,2,4-Triazole-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-1,2,4-Triazole-3-methanamine | |

CAS RN |

58502-29-7 |

Source

|

| Record name | 1H-1,2,4-Triazole-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is a key application of 1H-1,2,4-Triazole-3-methanamine in organic synthesis?

A1: 1H-1,2,4-Triazole-3-methanamine serves as a valuable building block in synthesizing hexahydropyrazino[2,3-e]pyrazines. [, ] This heterocyclic scaffold is found in various bioactive compounds, making this synthetic route potentially significant for medicinal chemistry.

Q2: Can you describe an improved method for producing 5-amino-3-aminomethyl-1,2,4-triazole dihydrochloride, a compound closely related to 1H-1,2,4-Triazole-3-methanamine?

A2: Yes, a study outlines an improved method for producing 5-amino-3-aminomethyl-1,2,4-triazole dihydrochloride. [] This method involves reacting aminoguanidine bicarbonate with phthalimidoglycine in the presence of hydrochloric acid. The reaction mixture is heated, followed by treatment with sodium carbonate and subsequent hydrolysis with hydrochloric acid to yield the desired product. This improved process potentially offers higher yields and purity compared to previous methods.

Q3: Where can I find more information about the synthesis and applications of these compounds?

A3: For further details on the synthesis and applications, please refer to the following research papers:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B1297344.png)

![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1297363.png)